molecular formula C13H17NO4 B8294858 N-benzyloxyacetylglycine ethyl ester

N-benzyloxyacetylglycine ethyl ester

Cat. No.: B8294858
M. Wt: 251.28 g/mol
InChI Key: MGHVRRQWESHGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxyacetylglycine ethyl ester is a glycine derivative featuring a benzyloxyacetyl group attached to the nitrogen atom and an ethyl ester at the carboxyl terminus. The benzyloxyacetyl group (a benzyl ether-linked acetyl chain) introduces steric bulk and moderate lipophilicity, while the ethyl ester enhances solubility in organic solvents. Such compounds are typically intermediates in peptide synthesis or prodrug development, where ester groups improve bioavailability .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-[(2-phenylmethoxyacetyl)amino]acetate

InChI

InChI=1S/C13H17NO4/c1-2-18-13(16)8-14-12(15)10-17-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15)

InChI Key

MGHVRRQWESHGAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)COCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the glycine nitrogen critically influences reactivity, stability, and applications. Key comparisons include:

Compound Name N-Substituent Key Properties Applications References
N-Benzylglycine ethyl ester Benzyl - Liquid (bp: 277°C, density: 1.031 g/cm³)
- Poor water solubility
Biochemical research
Ethyl N-formylglycine Formyl - Lower molecular weight (131.13 g/mol)
- Higher reactivity to hydrolysis
Synthetic intermediates
Ethyl N-(phenylacetyl)glycinate Phenylacetyl - Enhanced lipophilicity
- Stable under acidic conditions
Prodrug design
Methoxycarbonyl glycine ethyl ester Methoxycarbonyl - Electron-withdrawing group
- Faster aminolysis kinetics
Peptide coupling

Hypothesized Properties of N-Benzyloxyacetylglycine Ethyl Ester :

  • Molecular Weight : ~265–280 g/mol (estimated from analogs).
  • Solubility : Likely miscible in DMSO/CH₂Cl₂ but poorly soluble in water due to the benzyloxy group.
  • Stability : More resistant to hydrolysis than formyl or acetyl derivatives due to steric shielding.

Functional Comparisons

  • Reactivity :

    • Benzyloxyacetyl vs. Benzyl : The benzyloxyacetyl group offers greater steric hindrance, slowing nucleophilic attacks compared to simpler benzyl derivatives .
    • Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing stability in biological systems .
  • Applications: Bioconversion: Ethyl esters of NSAIDs (e.g., ketoprofen ethyl ester) are used in enzymatic resolution processes . This compound could serve as a chiral intermediate in similar reactions. Prodrug Potential: Ethyl esters (e.g., N-phenylacetyl derivatives) are common prodrug motifs due to esterase-mediated activation .

Research Findings and Data Tables

Table 1: Key Physicochemical Data for Selected Glycine Ethyl Esters

Compound Boiling Point (°C) Density (g/cm³) Water Solubility Storage Conditions
N-Benzylglycine ethyl ester 277 1.031 Immiscible 2–8°C, under N₂
Ethyl N-formylglycine Not reported Not reported Moderate RT
Ethyl 2-phenylacetoacetate Not reported Not reported Low RT

Table 2: Reactivity Trends in Hydrolysis

Substituent Hydrolysis Rate (Relative) Conditions Tested
Formyl Fastest pH 7.4, 37°C
Benzyloxyacetyl Slow (predicted)
Phenylacetyl Moderate pH 7.4, enzymatic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.